4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
説明
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-14(2)17(12-24-20-7-8-21-24)22-18(25)16-5-3-15(4-6-16)11-23-10-9-19-13-23/h3-10,13-14,17H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOXQOORDUAUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic molecule that incorporates imidazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An imidazole ring.
- A triazole ring.
- A benzamide functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with imidazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Imidazole Derivative | E. coli | 32 µg/mL |
| 4-Imidazole Derivative | S. aureus | 16 µg/mL |
| 4-Triazole Derivative | Bacillus subtilis | 64 µg/mL |
These findings suggest that the incorporation of both imidazole and triazole moieties enhances the antimicrobial efficacy of the compound.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For example, compounds containing triazole rings have been reported to inhibit cancer cell proliferation in various cell lines such as HeLa and MCF-7 .
Case Study: Cytotoxic Effects
In a study examining the cytotoxic effects on cancer cells:
- The compound demonstrated an IC50 value of 25 µM against HeLa cells after 48 hours of exposure.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
Imidazole derivatives are also noted for their anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| 4-Imidazole Derivative | TNF-alpha | 30 |
| 4-Imidazole Derivative | IL-6 | 25 |
This anti-inflammatory action may be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting enzyme function.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.
科学的研究の応用
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Research indicates that derivatives of imidazole and triazole exhibit significant activity against a range of bacterial and fungal pathogens.
Case Studies:
- A study evaluated various derivatives with similar structures against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 5.08 µM against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that the presence of specific substituents on the benzamide structure enhances antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies, particularly against human colorectal cancer cell lines.
Case Studies:
- In one study, the compound exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating superior antiproliferative effects .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
This suggests that modifications to the imidazole and triazole components can significantly impact anticancer activity.
Drug Design Implications
The structural features of 4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide provide a scaffold for further drug development. The ability to modify substituents on the imidazole and triazole rings allows for the optimization of pharmacological properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for enhancing efficacy and reducing toxicity:
- Imidazole Ring : Modifications can improve binding affinity to biological targets.
- Triazole Moiety : Variations can influence solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing 4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide?
- Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example:
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol intermediates .
- Step 2 : Treat intermediates with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones to form triazole or imidazole derivatives .
- Step 3 : Optimize coupling reactions using catalysts like Raney nickel to avoid dehalogenation byproducts observed with Pd/C .
- Key Techniques : IR (e.g., S-H stretching at ~2634 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H protons), and elemental analysis (±0.4% accuracy) are critical for structural validation .
Q. How is the compound characterized spectroscopically, and what functional groups are prioritized?
- Answer : Focus on:
- IR Spectroscopy : Detect N-H (3395 cm⁻¹) and S-H (2634 cm⁻¹) stretches in intermediates .
- ¹H-NMR : Identify aromatic protons (δ6.8–8.2) and imidazole/triazole protons (e.g., δ7.5–8.5 for triazole CH) .
- Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS m/z values matching theoretical masses) .
- Validation : Cross-check with ¹³C NMR (e.g., δ151.93 for N=C-N in benzimidazole) and elemental analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?
- Answer : Dehalogenation is a common side reaction when using Pd/C catalysts. Methodological solutions include:
- Catalyst Selection : Replace Pd/C with Raney nickel, which avoids hydrodechlorination (e.g., yielding 92% intermediate purity) .
- Solvent Optimization : Use ethanol over water to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain 45°C during cyclization to ensure complete conversion (88% yield vs. 25°C: <50% yield) .
Q. How should researchers resolve discrepancies in NMR data for derivatives with similar substituents?
- Answer : Contradictions in spectral data (e.g., δ shifts for triazole vs. imidazole protons) require:
- Multi-Technique Cross-Validation : Combine ¹H-NMR with 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Crystallography : Use X-ray diffraction (if crystals are obtainable) to confirm spatial arrangements of substituents .
- Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts .
Q. What strategies are effective for analyzing biological activity when structural analogs show conflicting results?
- Answer : Address contradictions via:
- Docking Studies : Compare binding poses (e.g., triazole derivatives vs. target enzymes) to explain activity differences .
- SAR Analysis : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and correlate with IC₅₀ values .
- In Vitro/In Vivo Correlation : Validate antimicrobial or anticonvulsant activity using standardized assays (e.g., MTT for cytotoxicity) .
Q. How can byproducts from multi-step syntheses be identified and mitigated?
- Answer :
- LC-MS Monitoring : Track reaction progress in real-time to detect intermediates/byproducts (e.g., hydrodechlorinated byproducts at m/z ±16 Da) .
- Chromatographic Purification : Use preparative HPLC or column chromatography to isolate target compounds (e.g., 74–85% yields for triazole derivatives) .
- Byproduct Recycling : Convert unintended products (e.g., ring-opened intermediates) into useful reagents via Schiff base formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
